Comparative Reactivity: Enhanced Electrophilicity from 5-Chloro Substitution
The presence of the electron-withdrawing 5-chloro substituent increases the electrophilicity of the sulfonyl chloride group compared to its non-chlorinated analog, 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-02-6). This is inferred from the general class behavior of sulfonyl chlorides, where electron-withdrawing groups on the aromatic ring are known to enhance reactivity toward nucleophiles. While specific comparative kinetic data for these two compounds is not available in the public domain, the structural difference (C5H6Cl2N2O2S vs. C5H7ClN2O2S) directly impacts the electronic environment of the reactive center . This enhanced reactivity can translate to higher yields or faster reaction times in nucleophilic substitution reactions, a key consideration for process chemists [1].
| Evidence Dimension | Electrophilicity of Sulfonyl Chloride Group |
|---|---|
| Target Compound Data | Electron-withdrawing chloro group present at C5 |
| Comparator Or Baseline | 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-02-6); no chloro group |
| Quantified Difference | Qualitative difference; quantitative data not available in open literature |
| Conditions | Structural analysis and chemical class inference |
Why This Matters
Enhanced electrophilicity can lead to improved synthetic efficiency, a critical factor when selecting intermediates for multi-step synthesis or library production.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for 1H-imidazole-4-sulfonyl chloride. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1H-imidazole-4-sulfonyl-chloride View Source
